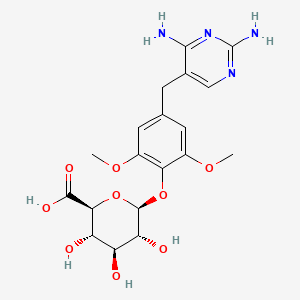

4-Desmethyl Trimethoprim Glucuronide

Description

Contextualization within Trimethoprim (B1683648) Biotransformation Pathways

The biotransformation of Trimethoprim is a multi-step process involving both Phase I and Phase II metabolic reactions. acs.orgnih.gov The parent drug first undergoes Phase I oxidative metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. drugbank.comresearchgate.net

Phase I Metabolism: The major route of Trimethoprim metabolism is O-demethylation, which is carried out by CYP enzymes such as CYP2C9 and CYP3A4. drugbank.comacs.org This reaction removes a methyl group from one of the methoxy (B1213986) groups on the trimethoxybenzyl moiety of Trimethoprim. This process yields hydroxylated metabolites, with the most abundant being the 3'- and 4'- O-demethylated forms. drugbank.comacs.org The 4'-O-demethylated metabolite is known as 4-Desmethyl Trimethoprim. Other minor Phase I pathways include N-oxidation, which produces Trimethoprim-1-N-oxide and Trimethoprim-3-N-oxide. acs.org

Phase II Metabolism: Following Phase I modification, the newly formed hydroxyl group on 4-Desmethyl Trimethoprim serves as a site for Phase II conjugation reactions. acs.org Specifically, it undergoes glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid molecule to the metabolite. uef.fi This reaction results in the formation of 4-Desmethyl Trimethoprim Glucuronide. This conjugated metabolite is significantly more water-soluble than its precursor, facilitating its elimination from the body. uef.finih.gov Recent pharmacometabolomics studies have confirmed that demethylated forms of trimethoprim are excreted partly as they are, but mainly after being conjugated with glucuronic acid. nih.gov

Table 1: Key Metabolites in the Biotransformation of Trimethoprim

| Metabolite Name | Metabolic Phase | Precursor | Key Enzyme(s) |

|---|---|---|---|

| 4-Desmethyl Trimethoprim (4'-OH-TMP) | Phase I | Trimethoprim | CYP2C9, CYP3A4 drugbank.com |

| 3-Desmethyl Trimethoprim (3'-OH-TMP) | Phase I | Trimethoprim | CYP2C9, CYP3A4 drugbank.com |

| Trimethoprim-1-N-oxide | Phase I | Trimethoprim | Cytochrome P450s acs.org |

| 4-Desmethyl Trimethoprim Glucuronide | Phase II | 4-Desmethyl Trimethoprim | UGTs uef.finih.gov |

Significance of Glucuronide Metabolites in Xenobiotic Disposition

Glucuronidation is a primary Phase II metabolic pathway responsible for the metabolism and detoxification of a vast array of xenobiotics, including many drugs, as well as endogenous substances. nih.govnih.gov This conjugation reaction is considered a crucial defense mechanism that helps the body eliminate unwanted compounds. nih.gov

The process involves the covalent addition of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate. uef.fihelsinki.fi This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are concentrated in organs central to metabolism, such as the liver and intestine. nih.govhelsinki.fi

The addition of the highly polar glucuronic acid group dramatically increases the hydrophilicity (water solubility) of the substrate. uef.finih.gov This increased polarity serves two main purposes in xenobiotic disposition:

Reduced Pharmacological Activity: Glucuronide conjugates are typically devoid of the pharmacological activity of the parent compound. helsinki.fi

Facilitated Excretion: The resulting hydrophilic and often negatively charged glucuronides are readily eliminated from the body via urine or bile. nih.govhelsinki.fi Their charge means they generally cannot exit cells without the help of efflux transporters. nih.gov

Therefore, the formation of glucuronide metabolites like 4-Desmethyl Trimethoprim Glucuronide represents a terminal step in the detoxification process, converting a lipophilic compound into a water-soluble conjugate that can be efficiently excreted. uef.fi

Table 2: General Characteristics of Glucuronidation in Xenobiotic Metabolism

| Characteristic | Description |

|---|---|

| Metabolic Phase | Phase II Conjugation nih.gov |

| Primary Function | Detoxification and facilitation of excretion uef.finih.gov |

| Key Enzymes | UDP-glucuronosyltransferases (UGTs) uef.fi |

| Cofactor | Uridine diphosphate-glucuronic acid (UDPGA) helsinki.fi |

| Effect on Substrate | Increases water solubility (hydrophilicity) nih.gov |

| Outcome | Typically results in pharmacologically inactive metabolites that are readily excreted in urine or bile helsinki.fi |

Overview of Research Trajectories for 4-Desmethyl Trimethoprim Glucuronide

Direct research focusing solely on 4-Desmethyl Trimethoprim Glucuronide is limited; however, its role has been elucidated within broader studies of Trimethoprim metabolism. The primary research trajectory involves the use of advanced analytical techniques, such as pharmacometabolomics, to identify and quantify the full spectrum of drug metabolites in biological samples.

A key area of investigation has been the characterization of "real-world" metabolite profiles in patient populations. nih.govresearchgate.net A recent pharmacometabolomics study of kidney transplant recipients using Trimethoprim confirmed the presence of its expected metabolites in urine samples. nih.gov In this study, glucuronide conjugates of demethylated Trimethoprim were identified, consistent with established metabolic pathways. nih.gov

The findings from this research provided valuable insights:

Metabolite Identification: The study successfully detected glucuronide conjugates of the two primary demethylated metabolites of Trimethoprim. nih.gov

Relative Abundance: While the active parent drug, Trimethoprim, accounted for the majority (75%) of the total signal intensity in urine, its various metabolites were present in smaller proportions. nih.govresearchgate.net The median abundance for two identified Trimethoprim glucuronides was reported to be 0.5% or lower, indicating that while conjugation is a definite pathway, the direct urinary excretion of the parent drug is the main route of elimination. nih.govresearchgate.netnih.gov

Confirmation of Pathways: This research underscores the value of modern analytical approaches in confirming and expanding the understanding of drug biotransformation, validating that O-demethylation followed by glucuronidation is a significant, albeit not the largest, pathway for Trimethoprim clearance. nih.gov

These studies highlight a research trajectory focused on comprehensive metabolite profiling to understand the complete disposition of a drug, moving beyond just the primary metabolites to include secondary conjugates like 4-Desmethyl Trimethoprim Glucuronide.

Structure

3D Structure

Properties

Molecular Formula |

C19H24N4O9 |

|---|---|

Molecular Weight |

452.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H24N4O9/c1-29-9-4-7(3-8-6-22-19(21)23-16(8)20)5-10(30-2)14(9)31-18-13(26)11(24)12(25)15(32-18)17(27)28/h4-6,11-13,15,18,24-26H,3H2,1-2H3,(H,27,28)(H4,20,21,22,23)/t11-,12-,13+,15-,18+/m0/s1 |

InChI Key |

XAQGCUMMQHSIAG-FRTWLMODSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)CC3=CN=C(N=C3N)N |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)CC3=CN=C(N=C3N)N |

Origin of Product |

United States |

Mechanisms of Formation and Biotransformation of 4 Desmethyl Trimethoprim Glucuronide

O-Demethylation of Trimethoprim (B1683648) to 4-Desmethyl Trimethoprim (Phase I Metabolism)

The initial step in the formation of the glucuronide conjugate is the O-demethylation of Trimethoprim at the 4'-position of the benzyl (B1604629) ring, yielding 4-Desmethyl Trimethoprim. This reaction is a classic example of Phase I metabolism, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Kinetic Characterization of 4-Desmethyl Trimethoprim Formation

The formation of 4-Desmethyl Trimethoprim in human liver microsomes follows Michaelis-Menten kinetics. The kinetic parameters for this reaction have been determined, providing insight into the efficiency of this metabolic step.

| Parameter | Value | Unit |

|---|---|---|

| Km (Michaelis constant) | 140 ± 30 | µM |

| Vmax (Maximum reaction velocity) | 11 ± 1 | pmol/min/mg protein |

These values indicate the substrate concentration at which the reaction rate is half of the maximum and the maximum rate of metabolite formation, respectively.

Glucuronidation of 4-Desmethyl Trimethoprim (Phase II Metabolism)

Following its formation, the phenolic metabolite 4-Desmethyl Trimethoprim undergoes Phase II metabolism, specifically glucuronidation. This process involves the conjugation of glucuronic acid to the metabolite, a reaction that increases its water solubility and facilitates its excretion from the body.

Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) Catalysis

The glucuronidation of 4-Desmethyl Trimethoprim is catalyzed by the Uridine Diphosphate-Glucuronosyltransferase (UGT) family of enzymes. These enzymes transfer glucuronic acid from the co-substrate uridine 5'-diphospho-glucuronic acid (UDPGA) to the substrate. This conjugation reaction is a critical detoxification pathway for a wide variety of xenobiotics and endogenous compounds.

Identification of Specific UGT Isoforms Involved in Glucuronidation of Related Compounds

While direct studies on the specific UGT isoforms responsible for the glucuronidation of 4-Desmethyl Trimethoprim are limited, inferences can be drawn from the known substrate specificities of UGT enzymes for similar phenolic compounds. The isoforms primarily responsible for the O-glucuronidation of phenolic compounds belong mainly to the UGT1A and UGT2B subfamilies. nih.gov

Based on their well-established roles in the glucuronidation of phenolic substrates, the following UGT isoforms are likely candidates for catalyzing the conjugation of 4-Desmethyl Trimethoprim:

UGT1A1: Known to glucuronidate a wide range of phenolic compounds.

UGT1A3: Demonstrates activity towards various phenolic substrates.

UGT1A9: A major hepatic UGT isoform involved in the metabolism of numerous phenolic drugs and dietary compounds. nih.gov

UGT2B7: Another key UGT isoform in the liver that actively metabolizes phenolic compounds.

The involvement of these specific isoforms in the glucuronidation of 4-Desmethyl Trimethoprim warrants further investigation to confirm their precise contributions.

Site of Glucuronidation on the 4-Desmethyl Trimethoprim Moiety

The process of O-demethylation exposes a hydroxyl group at the 4'-position of the trimethoxybenzyl ring of Trimethoprim, transforming it into a phenolic compound. In the subsequent glucuronidation reaction, it is this newly formed 4'-hydroxyl group that serves as the site of conjugation. The glucuronic acid moiety is attached to this phenolic hydroxyl group, forming an O-glucuronide conjugate. This is a common and well-documented pathway for the metabolism of phenolic compounds, where the hydroxyl group acts as the primary acceptor for the glucuronic acid transfer. researchgate.net

Enzymology and Molecular Regulation of 4 Desmethyl Trimethoprim Glucuronide Synthesis

Recombinant UGT Enzyme Characterization Studies

Identifying the specific UGT isoforms responsible for the glucuronidation of a substrate is a fundamental step in characterizing its metabolic pathway. This process, known as reaction phenotyping, is typically conducted using a panel of human recombinant UGT enzymes expressed in cell lines. xenotech.com This method allows for the precise determination of which enzyme or enzymes are catalytically active towards a specific substrate. xenotech.comxenotech.com

The standard methodology involves incubating the substrate, in this case, 4-Desmethyl Trimethoprim (B1683648), with a series of individual, commercially available recombinant human UGTs. solvobiotech.comxenotech.com Major isoforms typically screened include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15, as these are known to play significant roles in drug metabolism. solvobiotech.comnih.gov Following incubation, the formation of the product, 4-Desmethyl Trimethoprim Glucuronide, is quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). solvobiotech.com

The isoforms that demonstrate the highest catalytic activity are identified as the primary enzymes responsible for the compound's glucuronidation. nih.govresearchgate.net For instance, studies on other xenobiotics have shown that UGT1A9 and UGT2B7 are often major enzymes involved in the glucuronidation of a wide variety of drugs. frontiersin.orgebmconsult.com A study on efavirenz (B1671121) and its hydroxy metabolites found that while UGT2B7 was solely responsible for the glucuronidation of the parent drug, nearly all tested UGT isoforms were involved in conjugating its hydroxy metabolites. researchgate.net This highlights the importance of empirical testing to determine the specific enzymes for each metabolic step.

Role of Enzyme Kinetics in Glucuronidation Efficiency

Once the relevant UGT isoforms are identified, enzyme kinetic studies are performed to quantify the efficiency and capacity of the glucuronidation reaction. These studies are crucial for predicting the rate of metabolism in vivo. The analysis is typically based on the Michaelis-Menten model, which describes the relationship between the substrate concentration and the reaction rate. youtube.com

The key kinetic parameters derived from these studies are:

Vmax (maximum reaction velocity): This represents the maximum rate at which the enzyme can catalyze the reaction when it is saturated with the substrate. youtube.com

Km (Michaelis constant): This is the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate. youtube.com

These parameters are determined by incubating the recombinant enzyme with a range of substrate concentrations and measuring the corresponding rate of glucuronide formation. nih.govresearchgate.net From Vmax and Km, the intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, can be determined. CLint represents the catalytic efficiency of the enzyme and is a critical parameter for in vitro-in vivo extrapolation of metabolic clearance. nih.gov For some enzymes, such as UGT2B7 with certain substrates, more complex, atypical kinetics may be observed, requiring biphasic or multisite models for accurate characterization. nih.gov

Table 1: Illustrative Enzyme Kinetic Parameters for UGT Isoforms Note: This table presents hypothetical data for 4-Desmethyl Trimethoprim based on typical values observed for other UGT substrates, as specific kinetic data for this compound were not available in the searched literature. The data is modeled on findings for substrates like morphine and various antifungal drugs. nih.govresearchgate.net

| UGT Isoform | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| UGT1A9 | 1500 | 25 | 60.0 |

| UGT2B7 | 850 | 150 | 5.7 |

| UGT1A1 | 200 | 400 | 0.5 |

Subcellular Localization of UGTs and Glucuronide Conjugation

UDP-glucuronosyltransferases are membrane-bound proteins, and their specific location within the cell is critical to their function. frontiersin.org UGTs are primarily localized in the endoplasmic reticulum (ER) of cells. xenotech.comhelsinki.fiyoutube.com This localization is observed across various tissues known for significant metabolic activity, including the liver, kidneys, and gastrointestinal tract. xenotech.comyoutube.com

The active site of most UGT enzymes faces the lumen of the ER. xenotech.comfrontiersin.org This orientation is crucial for the glucuronidation process. The lipophilic substrate (4-Desmethyl Trimethoprim) can pass through the ER membrane to access the enzyme's active site. The co-substrate, UDP-glucuronic acid (UDPGA), is transported into the ER lumen, where the UGT enzyme catalyzes the transfer of the glucuronic acid moiety to the substrate. This conjugation reaction transforms the lipophilic substrate into a much more hydrophilic and polar glucuronide. frontiersin.org This increased water solubility facilitates its transport out of the cell and subsequent elimination from the body via urine or bile. solvobiotech.com While the ER is the primary site, some studies have also identified certain UGTs, such as UGT1A6 and UGT2B7, in the nuclear membrane, suggesting additional roles in protecting nuclear contents from toxins or regulating nuclear receptor ligands. nih.gov

In Vitro Enzyme Inhibition Studies for UGT Activity Modulation

Investigating the potential for inhibition of UGT enzymes is a critical component of drug development, as it helps predict the risk of drug-drug interactions (DDIs). evotec.combioivt.com When a co-administered drug inhibits a UGT enzyme responsible for the metabolism of another drug, it can lead to decreased clearance and increased plasma concentrations of the affected drug. ebmconsult.com

In vitro inhibition studies are typically performed using human liver microsomes or recombinant UGT enzymes. solvobiotech.combioivt.com The methodology involves measuring the rate of glucuronide formation in the presence of various concentrations of a potential inhibitor. The results are used to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. solvobiotech.comevotec.com A low IC50 value indicates a potent inhibitor. These studies are required by regulatory agencies to assess the DDI potential of new drug candidates. solvobiotech.comevotec.com

Numerous compounds have been identified as inhibitors of key UGT enzymes. For example, if UGT1A9 were found to be a major enzyme in 4-Desmethyl Trimethoprim glucuronidation, its activity could potentially be modulated by known inhibitors of this isoform.

Table 2: Examples of Known Inhibitors for Major UGT Isoforms Note: This table provides IC50 values for known inhibitors of UGT1A9 and UGT2B7, which are frequently involved in drug metabolism. The data is compiled from studies on various substrates.

| UGT Isoform | Inhibitor | Substrate Used in Assay | IC50 (µM) |

| UGT1A9 | Niflumic Acid | Propofol | 0.1 |

| UGT1A9 | Atazanavir | Propofol | 0.8 |

| UGT1A9 | Efavirenz | Propofol | 12.0 |

| UGT2B7 | Fluconazole | Zidovudine (AZT) | 36.0 |

| UGT2B7 | Diclofenac | Zidovudine (AZT) | 5.0 |

| UGT2B7 | Gemfibrozil Glucuronide | Zidovudine (AZT) | 2.0 |

Analytical and Bioanalytical Methodologies for 4 Desmethyl Trimethoprim Glucuronide Research

Advanced Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry stands as a cornerstone in the analysis of drug metabolites due to its high sensitivity and specificity. For 4-Desmethyl Trimethoprim (B1683648) Glucuronide, several advanced mass spectrometric techniques are utilized.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of drug metabolites in biological fluids. researchgate.net This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. In the context of 4-Desmethyl Trimethoprim Glucuronide, LC-MS/MS methods are developed to monitor specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). forensicrti.orgresearchgate.net This allows for the highly selective detection and quantification of the analyte even in the presence of complex biological matrices. nih.gov

The selection of appropriate MRM transitions is critical for the specificity of the assay. forensicrti.org For the parent compound, trimethoprim, and its phase I metabolites like 4-desmethyl trimethoprim, these transitions are well-established. nih.gov While specific MRM transitions for the glucuronide conjugate are less commonly published, the methodology would involve selecting the protonated molecule of 4-Desmethyl Trimethoprim Glucuronide as the precursor ion and a characteristic fragment ion as the product ion. The optimization of collision energy and other mass spectrometer parameters is essential for maximizing sensitivity. nih.govresearchgate.net

A study on the quantification of trimethoprim and its five main metabolites in pediatric plasma utilized a Waters Xevo TQ-XS triple quadrupole mass spectrometer. nih.gov The instrument was operated in positive electrospray ionization mode. The general parameters used in this study, which can be adapted for the analysis of glucuronide conjugates, are detailed in the table below.

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Positive (ESI+) |

| Capillary Voltage | 2.0 kV |

| Desolvation Temperature | 450 °C |

| Source Temperature | 150 °C |

| Desolvation Gas Flow | 800 L/h |

| Collision Gas | Argon |

This table summarizes the mass spectrometry conditions used for the analysis of trimethoprim and its phase I metabolites, which are foundational for developing methods for its phase II glucuronide conjugates. nih.gov

High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry, provide highly accurate mass measurements, which are invaluable for the identification and structural elucidation of unknown metabolites. nih.govnih.gov For 4-Desmethyl Trimethoprim Glucuronide, HRMS allows for the determination of its elemental composition with a high degree of confidence, aiding in its unambiguous identification in complex mixtures. nih.gov

A pharmacometabolomics study of sulfamethoxazole (B1682508) and trimethoprim in kidney transplant recipients utilized an HRMS-based approach to identify a range of metabolites in urine, including glucuronide conjugates of trimethoprim. researchgate.netmdpi.com Such studies rely on the high mass accuracy to distinguish between isobaric interferences and the true metabolite. nih.govresearchgate.netmdpi.com The fragmentation patterns obtained from tandem HRMS (MS/MS) experiments provide further structural information, helping to confirm the identity of the glucuronide conjugate and its aglycone. nih.gov

The table below presents a hypothetical dataset based on the expected accurate mass of 4-Desmethyl Trimethoprim Glucuronide, illustrating the level of precision offered by HRMS.

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Measured m/z [M+H]+ | Mass Error (ppm) |

|---|---|---|---|---|

| 4-Desmethyl Trimethoprim Glucuronide | C19H24N4O9 | 452.1547 | 453.1620 | < 5 |

This table illustrates the principle of accurate mass measurement for the identification of 4-Desmethyl Trimethoprim Glucuronide using HRMS.

Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), is an ion mobility-based separation technique that can be coupled with mass spectrometry. DMS separates ions in the gas phase based on their differential mobility in high and low electric fields. nih.govnih.gov This technique can be particularly useful for separating isomeric metabolites that are difficult to resolve by chromatography alone. nih.gov

In the context of 4-Desmethyl Trimethoprim Glucuronide, DMS could be employed to separate it from other isomeric trimethoprim glucuronide conjugates, such as 3-Desmethyl Trimethoprim Glucuronide or glucuronides of other hydroxylated metabolites. The separation is achieved by applying a compensation voltage that is specific for a particular ion, allowing it to pass through the DMS cell to the mass spectrometer. acs.org The use of chemical modifiers in the drift gas can further enhance the separation of isomers. acs.orgbg.ac.rs Research has shown that DMS can successfully separate morphine from its glucuronide metabolites, demonstrating its potential for the analysis of conjugated drug metabolites. acs.orgresearchgate.net

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary separation techniques used in the analysis of 4-Desmethyl Trimethoprim Glucuronide. nih.govresearchgate.net The choice of the stationary phase, mobile phase composition, and gradient elution program are critical for achieving good separation of the analyte from the parent drug, other metabolites, and endogenous matrix components. nih.govhistorymedjournal.com

Reversed-phase chromatography is commonly employed, utilizing C18 or other hydrophobic stationary phases. researchgate.netresearchgate.net Due to the polar nature of the glucuronic acid moiety, the retention of 4-Desmethyl Trimethoprim Glucuronide on a reversed-phase column can be challenging. Therefore, careful optimization of the mobile phase, often consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid), is necessary. nih.govnih.gov

The following table provides an example of a UHPLC method that has been used for the separation of trimethoprim and its phase I metabolites, which could be adapted for the analysis of their glucuronide conjugates. nih.gov

| Parameter | Condition |

|---|---|

| Column | Restek Raptor Biphenyl (B1667301) (1.8 µm, 100 x 2.1 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 400 µL/min |

| Column Temperature | 60 °C |

| Gradient | 1% B for 0.5 min, to 50% B over 8 min, to 99% B for 1.1 min, return to 1% B for 1.4 min |

This table outlines a UHPLC method suitable for the separation of trimethoprim and its metabolites. nih.gov The biphenyl stationary phase offers alternative selectivity that can be beneficial for separating polar conjugates.

Radiochemical Tracing Methodologies in Metabolic Studies

Radiochemical tracing is a classic and highly effective method for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. By labeling the parent drug, such as trimethoprim, with a radioactive isotope like Carbon-14 (¹⁴C), its metabolic fate can be traced throughout the body. nih.gov

In studies investigating the metabolism of trimethoprim, ¹⁴C-labeled trimethoprim has been administered to animal models. nih.gov Subsequent analysis of urine and other biological samples allows for the determination of the total radioactivity and the proportion of different metabolites. To specifically quantify glucuronide conjugates, samples are often treated with β-glucuronidase, an enzyme that cleaves the glucuronic acid moiety from the aglycone. nih.govsigmaaldrich.com The difference in the chromatographic profile before and after enzymatic hydrolysis provides a quantitative measure of the extent of glucuronidation. nih.gov A study on the metabolism of [¹⁴C]trimethoprim in pigs revealed that 4-demethyl-trimethoprim was primarily excreted as its glucuronide conjugate, accounting for approximately 19% of the radioactivity in an 8-hour urine sample. researchgate.net

Chemical Isotope Labeling Strategies for Glucuronide Profiling

Chemical isotope labeling is an advanced analytical strategy used in metabolomics to improve the detection and quantification of specific classes of compounds. nih.govresearchgate.net For the profiling of glucuronides, a chemical labeling approach can be employed where a reagent specifically targets a functional group present in all glucuronide molecules, such as the carboxylic acid group of the glucuronic acid moiety. researchgate.net

This strategy typically involves the use of a pair of isotopic labeling reagents (e.g., a light and a heavy version). nih.gov The biological sample is derivatized with one of the reagents, and a reference or pooled sample is derivatized with the other. When the samples are mixed and analyzed by LC-MS, the glucuronide metabolites appear as characteristic twin peaks with a defined mass difference. researchgate.netchromatographyonline.com This unique isotopic signature allows for the selective identification of all glucuronide-containing compounds in the sample, including 4-Desmethyl Trimethoprim Glucuronide, and facilitates their accurate relative quantification. nih.gov

Preclinical Metabolic Disposition of 4 Desmethyl Trimethoprim Glucuronide

In Vitro Metabolic Studies in Isolated Biological Systems

In vitro models are fundamental in elucidating the metabolic pathways of xenobiotics by providing controlled environments that mimic physiological conditions. These systems are instrumental in identifying the enzymes and tissues involved in the metabolism of parent compounds and their subsequent metabolites.

Hepatic Microsomal Studies (e.g., Human Liver Microsomes, Pig Liver Microsomes)

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. mdpi.com Studies using human liver microsomes (HLMs) have been crucial in identifying the specific P450 isoforms responsible for the initial oxidative metabolism of trimethoprim (B1683648). The formation of 4'-desmethyl-trimethoprim is a primary metabolic step. Research indicates that this O-demethylation is catalyzed by several P450s, with CYP3A4 playing a major role. nih.gov

In pig liver microsomes, O-demethylation has also been identified as the major metabolic route for trimethoprim. nih.govresearchgate.net These studies characterize the formation of two O-demethylation metabolites, which are precursors to glucuronide conjugation. nih.govresearchgate.net The subsequent glucuronidation of these hydroxylated metabolites, including 4-desmethyl trimethoprim, is a Phase II reaction that increases water solubility and facilitates excretion. While microsomes are rich in Phase I enzymes and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs), the complete profile of conjugation is often further studied in systems containing cytosolic enzymes. mdpi.com

Table 1: Key Findings from Hepatic Microsomal Studies on Trimethoprim Metabolism

| Biological System | Key Metabolic Pathway | Primary Enzymes Involved | Resulting Metabolites |

|---|---|---|---|

| Human Liver Microsomes | O-demethylation | CYP3A4, CYP2C9 | 4'-desmethyl-TMP, 3'-desmethyl-TMP |

Hepatocyte Culture Models (e.g., Primary Pig Hepatocytes)

Primary hepatocytes provide a more complete and physiologically relevant in vitro system as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors. researchgate.net Studies utilizing primary cultures of pig hepatocytes have confirmed that the main metabolic pathway for trimethoprim is O-demethylation followed by extensive conjugation. nih.gov

In these models, two primary hydroxy metabolites, 3'- and 4'-demethyl trimethoprim, are formed. nih.gov These intermediates are then efficiently conjugated. Specifically, both 3'- and 4'-demethyl trimethoprim undergo glucuronidation. nih.gov The capacity for conjugation with glucuronic acid appears to be very high in pig hepatocytes, as over 90% of the metabolites are found in conjugated forms, a finding that aligns with in vivo data in pigs. nih.govnih.gov This highlights the critical role of glucuronidation in the detoxification and elimination of trimethoprim metabolites.

Subcellular Fraction (S9) Assays from Various Tissues (e.g., Liver, Lung, Skin)

The S9 fraction is a supernatant from the centrifugation of a tissue homogenate and contains both microsomal and cytosolic enzymes. mdpi.comnih.gov This allows for the investigation of both Phase I and Phase II metabolic reactions in a single assay. nih.gov Research using S9 fractions from human liver, lung, and skin has demonstrated differential metabolism of trimethoprim in these tissues. childrensmercy.org

These studies evaluate the formation of both Phase I and Phase II metabolites by adding specific co-factors like NADPH for oxidation, UDPGA for glucuronidation, and PAPS for sulfation. childrensmercy.org The use of S9 fractions from extrahepatic tissues like the lung and skin is important for understanding the complete metabolic profile of a drug, as these organs can also contribute to drug biotransformation, although typically to a lesser extent than the liver. childrensmercy.org The reactivity of tissue-specific metabolites can also be assessed in these systems. childrensmercy.org

In Vivo Animal Model Investigations of 4-Desmethyl Trimethoprim Glucuronide Pharmacokinetics

In vivo animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a whole-organism context.

Studies in Rodent Models (e.g., Rats, Mice)

Studies in rats have been instrumental in characterizing the excretion and metabolism of trimethoprim. After oral administration of radiolabeled trimethoprim, a significant portion of the radioactivity is recovered in the urine. jst.go.jp Metabolic analysis of the urine reveals that O-demethylation is a major metabolic pathway. jst.go.jp

Specifically, 4-demethyltrimethoprim is excreted mainly as its glucuronide conjugate, accounting for approximately 19% of the excreted radioactivity in rat urine. jst.go.jp This indicates that glucuronidation of the 4-desmethyl metabolite is a significant elimination pathway in this species. Other metabolites, such as 3-demethyl-trimethoprim, are also present in substantial amounts. jst.go.jp Pharmacokinetic studies in rats have detailed the distribution of trimethoprim to various tissues, with the highest concentrations typically found in the kidney, the primary organ of excretion. nih.govcapes.gov.br

Studies in Non-Rodent Models (e.g., Pigs, Chickens, Green Iguanas)

Investigations in pigs have shown that trimethoprim is extensively metabolized. Following intravenous administration, trimethoprim is O-demethylated to 4-hydroxytrimethoprim (also known as 4-desmethyl trimethoprim) and 3-hydroxytrimethoprim. nih.govtandfonline.com These metabolites then undergo extensive glucuronidation. nih.govtandfonline.com The glucuronide conjugates of these demethylated metabolites constitute the main portion (81.5%) of the total trimethoprim excreted in the urine, underscoring the importance of this pathway in pigs. nih.govtandfonline.comtandfonline.com The main metabolic route for TMP in pigs involves O-demethylation and subsequent conjugation. researchgate.net

In green iguanas, pharmacokinetic studies following oral and intravenous administration of trimethoprim have been conducted to establish its disposition. researchgate.net However, these studies have primarily focused on the parent drug concentrations in plasma and have not detailed the specific metabolite profiles, including the formation and excretion of 4-Desmethyl Trimethoprim Glucuronide. researchgate.netresearchgate.netnih.gov

Table 2: Summary of In Vivo Findings on Trimethoprim Metabolism

| Animal Model | Key Metabolic Pathway | Major Metabolite Form in Urine | Percentage of Urinary Excretion |

|---|---|---|---|

| Rat | O-demethylation, Glucuronidation | 4-Demethyltrimethoprim glucuronide | ~19% of radioactivity |

Comparative Metabolism across Preclinical Species

The metabolism of trimethoprim, a dihydrofolate reductase inhibitor, involves several pathways, including O-demethylation, N-oxidation, and α-hydroxylation. A key metabolic route is the O-demethylation of the methoxy (B1213986) groups on the benzyl (B1604629) ring, leading to the formation of 3-desmethyl and 4-desmethyl trimethoprim. These phase I metabolites can then undergo phase II conjugation, such as glucuronidation, to facilitate their excretion. The formation of 4-Desmethyl Trimethoprim Glucuronide is a notable step in the metabolic cascade of the parent compound.

Significant research has been conducted in rats to elucidate the metabolic fate of trimethoprim. In this species, O-demethylation is a primary metabolic pathway. Following oral administration of radiolabeled trimethoprim to rats, it was observed that 4-Desmethyl Trimethoprim was excreted mainly as its glucuronide conjugate, accounting for approximately 19% of the radioactivity recovered in urine within an 8-hour period. jst.go.jp This indicates that in rats, both 4-demethylation and subsequent glucuronidation are efficient processes. The 3-desmethyl metabolite was found to be the most abundant, representing over 30% of the urinary radioactivity. jst.go.jp

The following table summarizes the available data and general metabolic characteristics of trimethoprim across different preclinical species, highlighting the pathway leading to 4-Desmethyl Trimethoprim Glucuronide.

| Preclinical Species | Key Metabolic Pathways | Reported Data on 4-Desmethyl Trimethoprim Glucuronide | Primary Reference |

|---|---|---|---|

| Rat | O-demethylation, N-oxidation, α-hydroxylation. O-demethylation is a major pathway. | Excreted mainly as a glucuronide, accounting for ~19% of radioactivity in 8-hour urine. | jst.go.jp |

| Dog | Hepatic biotransformation is a primary route of elimination. | Metabolites are known to be excreted in urine, but specific quantitative data for the 4-desmethyl glucuronide conjugate is not specified. | nih.govnih.gov |

Excretion Pathways of Glucuronide Conjugates (e.g., Urinary, Biliary)

The excretion of trimethoprim and its metabolites, including glucuronide conjugates like 4-Desmethyl Trimethoprim Glucuronide, occurs predominantly through the renal pathway. Glucuronidation significantly increases the hydrophilicity of the metabolites, making them suitable for urinary elimination.

In preclinical studies using rats, the urinary route was identified as the major excretory pathway for trimethoprim-related compounds. Approximately 95% of the administered radioactivity from 14C-trimethoprim was recovered in the urine and feces within 72 hours, with over 85% of the total recovered amount found in the urine. jst.go.jp This demonstrates the efficiency of renal clearance for the parent drug and its metabolites in this species. The significant presence of 4-Desmethyl Trimethoprim Glucuronide in the urine of rats further supports the importance of this pathway. jst.go.jp

While urinary excretion is the primary route, biliary excretion into the feces represents a secondary pathway. drugbank.com For glucuronide conjugates, the route of excretion (urinary vs. biliary) can be influenced by various factors, including the molecular weight of the conjugate and the activity of specific hepatic transporters like Multidrug Resistance-Associated Proteins (MRPs). These transporters can efflux conjugates from hepatocytes into either the blood for subsequent renal clearance or directly into the bile. Although trimethoprim is known to be excreted in feces to some extent, specific quantitative data on the biliary excretion of 4-Desmethyl Trimethoprim Glucuronide in preclinical species is limited. portico.orgdrugbank.com The overwhelming evidence from preclinical models, particularly the rat, points to urinary excretion as the principal mechanism for the elimination of trimethoprim's glucuronide conjugates. jst.go.jp

Bioactivation Pathways and Reactive Metabolite Formation Involving 4 Desmethyl Trimethoprim Glucuronide

Metabolic Pathways Leading to Reactive Species from 4-Desmethyl Trimethoprim (B1683648)

The formation of 4-desmethyl trimethoprim is primarily catalyzed by cytochrome P450 (P450) enzymes in the liver. While several P450 isoforms can facilitate this reaction, CYP3A4 has been identified as a major contributor to the 4'-demethylation of TMP. nih.gov Subsequent to its formation, 4-desmethyl trimethoprim is considered a precursor to reactive metabolites. nih.gov

The bioactivation pathway proceeds through further oxidation of the 4-desmethyl trimethoprim molecule. This process can lead to the formation of highly reactive para-quinone methide intermediates. nih.govchildrensmercy.org Quinone methides are electrophilic molecules that can readily react with cellular nucleophiles, such as proteins and DNA, which is a critical mechanism of toxicity for many xenobiotics. researchgate.net This transformation from a relatively stable demethylated metabolite to a reactive quinone methide is a key event in the bioactivation cascade of trimethoprim. nih.govresearchgate.net

Formation of Conjugates Beyond Glucuronidation (e.g., Sulfate (B86663) Conjugates)

While glucuronidation is a common phase II metabolic pathway, other conjugation reactions are crucial in the biotransformation of trimethoprim metabolites. Research has identified the formation of sulfate conjugates from 4-desmethyl trimethoprim. Specifically, two potentially reactive sulfate conjugates of 4-desmethyl trimethoprim have been discovered through in vitro studies. childrensmercy.org

The formation of these sulfate conjugates represents an alternative phase II metabolic pathway that can also lead to bioactivation. Sulfation is mediated by sulfotransferase (SULT) enzymes, which are present in various tissues. nih.govgrantome.com In some instances, the resulting sulfate conjugate can be more reactive than the parent alcohol, acting as a good leaving group and facilitating the formation of carbocations or, in this context, contributing to the reactivity of the molecule. nih.govresearchgate.net

Tissue-Specific Bioactivation Profiles (e.g., Lung, Skin)

The bioactivation of trimethoprim and its metabolites is not confined to the liver. Extrahepatic tissues, particularly those that are sites of adverse drug reactions like the lung and skin, possess metabolic capabilities. childrensmercy.org Studies using subcellular S9 fractions have demonstrated that both lung and skin tissues can form phase II metabolites of trimethoprim. childrensmercy.org

This indicates that primary metabolites like 4-desmethyl trimethoprim, which may be formed in the liver and circulate systemically, can undergo subsequent bioactivation in these extrahepatic tissues. childrensmercy.org The presence of drug-metabolizing enzymes, including P450s and sulfotransferases, in the skin and lungs allows for the local formation of reactive species, such as the aforementioned sulfate conjugates of 4-desmethyl trimethoprim. childrensmercy.orgnih.govnih.gov While the covalent binding of another TMP metabolite, α-hydroxyTMP, has been shown to be greater in the liver than in the skin, even minimal bioactivation in the skin can be significant due to its lower immune tolerance compared to the liver. nih.gov

Trapping Assays for Reactive Metabolites (e.g., Glutathione, N-Acetyl Cysteine Adducts)

Due to their transient and highly reactive nature, electrophilic metabolites are often identified indirectly through trapping assays. In these experiments, a stable nucleophile is added to the incubation system to react with and "trap" the reactive intermediate, forming a stable adduct that can be detected and characterized by analytical techniques like mass spectrometry. researchgate.net

Glutathione (GSH) and N-acetyl cysteine (NAC) are commonly used trapping agents. nih.gov In vitro studies with human liver microsomes have successfully used GSH to trap reactive intermediates of trimethoprim metabolism. nih.gov These experiments have led to the identification of five distinct GSH adducts, indicating the formation of multiple reactive species, including ortho-quinones and para-quinone methides. nih.gov NAC has also been shown to effectively trap reactive TMP metabolites, and NAC adducts of TMP have been detected in the urine of patients, confirming that this bioactivation occurs in vivo. dntb.gov.ua Furthermore, trapping assays have been specifically employed to study the reactivity of 4-desmethyl trimethoprim sulfate, using GSH to capture the reactive species. childrensmercy.org

The formation of these adducts is dependent on the activity of specific P450 enzymes, as shown in the table below.

| Reactive Intermediate Precursor | Trapping Agent | Adducts Identified | P450 Enzymes Involved |

| Iminoquinone Methide | Glutathione (GSH) | 2 Major GSH Adducts | P450 1A2, P450 3A4 |

| Ortho-quinones, Para-quinone methides | Glutathione (GSH) | 3 Minor GSH Adducts | P450 1A2, P450 3A4, P450 2D6 |

| Various Reactive Intermediates | N-Acetyl Cysteine (NAC) | Multiple NAC Adducts | Not specified |

| 4-Desmethyl Trimethoprim Sulfate | Glutathione (GSH) | GSH Adducts | Not specified |

Data derived from research on trimethoprim metabolism and its reactive intermediates. nih.govchildrensmercy.org

Computational and in Silico Approaches in 4 Desmethyl Trimethoprim Glucuronide Research

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (substrate) and a protein (enzyme) at the atomic level.

Molecular Docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 4-Desmethyl Trimethoprim (B1683648) Glucuronide, docking studies can elucidate how its precursor, 4-Desmethyl Trimethoprim, fits into the active site of UDP-glucuronosyltransferase (UGT) enzymes, the family of enzymes responsible for glucuronidation. These simulations can identify key amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity, which helps in predicting which UGT isoforms are most likely to catalyze the reaction.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the enzyme-substrate complex over time. While docking provides a static snapshot, MD simulations can confirm the stability of the docked pose, reveal conformational changes in the enzyme or substrate upon binding, and calculate binding free energies. researchgate.net For instance, an MD simulation of the 4-Desmethyl Trimethoprim-UGT complex could show how the enzyme's active site accommodates the substrate and positions it optimally for the transfer of the glucuronic acid moiety from the UDPGA cofactor. nih.gov

| Amino Acid Residue | Interaction Type | Substrate Moiety Involved | Predicted Role in Catalysis |

|---|---|---|---|

| His370 | Hydrogen Bond | 4-hydroxyl group | Positions the hydroxyl for nucleophilic attack |

| Asp150 | Hydrogen Bond | Pyrimidine (B1678525) N1 | Anchors the substrate in the active site |

| Phe135 | π-π Stacking | Trimethoxybenzyl ring | Contributes to binding affinity via hydrophobic interactions |

| Ser372 | Hydrogen Bond | 4-hydroxyl group | Stabilizes the substrate orientation |

| Val280 | Hydrophobic Interaction | Methylene bridge | Enhances binding specificity |

Quantum Chemical Calculations for Transformation Pathway Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. researchgate.net These methods, such as Density Functional Theory (DFT), can predict the likelihood and mechanism of a chemical reaction, including metabolic transformations.

For 4-Desmethyl Trimethoprim Glucuronide, QC calculations can be applied to:

Predict Sites of Metabolism: By calculating parameters like atomic charges and frontier molecular orbitals (HOMO/LUMO), QC methods can identify the most nucleophilic or electrophilic sites in the 4-Desmethyl Trimethoprim molecule. This can confirm that the 4-hydroxyl group is a chemically favorable site for glucuronidation.

Elucidate Reaction Mechanisms: QC can be used to model the entire reaction pathway of glucuronidation. This includes calculating the energies of the reactants, transition states, and products. By determining the activation energy, researchers can predict the kinetic feasibility of the reaction. nih.gov

Characterize Metabolite Properties: Once the glucuronide is formed, QC methods can calculate its molecular properties, such as its geometry, vibrational frequencies, and electronic charge distribution, which can aid in its analytical identification.

| Parameter | Significance | Application to 4-Desmethyl Trimethoprim Glucuronide |

|---|---|---|

| Atomic Charges | Indicates electron density on atoms | Identifies the nucleophilicity of the 4-hydroxyl oxygen, predicting its reactivity. |

| Activation Energy (ΔG‡) | Energy barrier for the reaction | Predicts the rate of glucuronide formation by UGT enzymes. |

| Reaction Energy (ΔG) | Thermodynamic stability of products vs. reactants | Determines if the formation of the glucuronide is energetically favorable. |

| Molecular Orbital Energies (HOMO/LUMO) | Indicates susceptibility to nucleophilic/electrophilic attack | Assesses the overall electronic reactivity of the substrate. |

Predictive Modeling of Glucuronidation Processes

Predictive modeling, particularly physiologically-based pharmacokinetic (PBPK) modeling, integrates physicochemical, in vitro, and physiological data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.gov

While a full PBPK model for a single metabolite is uncommon, sub-models describing the formation and elimination of 4-Desmethyl Trimethoprim Glucuronide can be incorporated into a larger PBPK model of the parent drug, trimethoprim. nih.gov The key components of such a predictive model would include:

Formation Rate: The rate of glucuronidation would be modeled based on in vitro kinetic data (Km and Vmax) obtained from experiments with human liver microsomes or recombinant UGT enzymes.

Distribution: The model would predict the distribution of the formed glucuronide into various tissues and organs.

Elimination: The primary elimination route for glucuronides is typically renal or biliary excretion. The model would incorporate clearance rates to simulate its removal from the body.

These models are valuable for predicting the metabolite's concentration-time profile in plasma and tissues and for understanding how factors like drug-drug interactions or genetic polymorphisms in UGT enzymes might affect its levels. nih.gov

| Parameter Class | Specific Parameter | Source of Data | Model Application |

|---|---|---|---|

| System Data | Tissue volumes, blood flow rates | Physiological literature | Defines the biological environment for distribution. |

| Compound Data | LogP, pKa, Fraction unbound (fu) | In vitro experiments | Governs passive diffusion and protein binding. |

| Metabolism Data | UGT-specific Vmax, Km | Human liver microsomes, recombinant UGTs | Calculates the rate of metabolite formation. |

| Clearance Data | Renal clearance (CLr), Biliary clearance (CLb) | In vitro transporter assays, clinical data | Simulates the rate of metabolite elimination. |

Structure-Metabolism Relationships of Trimethoprim Metabolites

Structure-Metabolism Relationships (SMRs) involve correlating the chemical structure of a molecule with its metabolic fate. By analyzing the structures of trimethoprim and its various metabolites, clear patterns emerge that govern their biotransformation.

Trimethoprim's metabolism primarily involves phase I oxidative reactions and phase II conjugation reactions. drugbank.com

Phase I Metabolism: The methoxy (B1213986) groups on the benzyl (B1604629) ring are susceptible to O-demethylation, catalyzed mainly by cytochrome P450 enzymes (CYPs), leading to the formation of 3-Desmethyl Trimethoprim and 4-Desmethyl Trimethoprim. The aromatic rings can also be oxidized to form N-oxide metabolites.

Phase II Metabolism: The hydroxyl groups created during phase I metabolism provide a handle for phase II conjugation. The phenolic hydroxyl group of 4-Desmethyl Trimethoprim is an excellent substrate for UGT enzymes, leading to the formation of the bulky, water-soluble 4-Desmethyl Trimethoprim Glucuronide. mdpi.com This glucuronidation step significantly increases the polarity of the molecule, facilitating its excretion.

The SMR is clear: the introduction of a polar hydroxyl group via phase I metabolism is a prerequisite for the subsequent phase II glucuronidation at that position. The parent drug, lacking a hydroxyl group, is not a direct substrate for glucuronidation.

| Compound | Key Structural Feature | Primary Metabolic Pathway | Resulting Metabolite/Fate |

|---|---|---|---|

| Trimethoprim | Three -OCH3 groups, no -OH group | Phase I: O-demethylation, N-oxidation | 3- and 4-Desmethyl Trimethoprim, N-oxides |

| 4-Desmethyl Trimethoprim | One phenolic -OH group | Phase II: Glucuronidation | 4-Desmethyl Trimethoprim Glucuronide |

| Trimethoprim 1-N-oxide | N-oxide on pyrimidine ring | Primarily direct excretion | Excreted largely unchanged |

| 4-Desmethyl Trimethoprim Glucuronide | Glucuronic acid conjugate | Excretion | Eliminated in urine and/or bile |

Q & A

Q. What analytical methods are recommended for quantifying 4-Desmethyl Trimethoprim Glucuronide in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for glucuronide metabolites. For example, LC-MS/MS has been validated for intact glucuronide detection without hydrolysis, as demonstrated in dopamine glucuronide analysis in brain microdialysates . High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also viable, particularly when paired with solid-phase extraction (SPE) for sample cleanup. SPE optimization using experimental design (e.g., fractional factorial designs) ensures reproducibility in complex matrices like urine or plasma .

Q. How does 4-Desmethyl Trimethoprim Glucuronide formation relate to trimethoprim metabolism?

- Methodological Answer : Trimethoprim undergoes hepatic metabolism via CYP450-mediated oxidation (e.g., 1- and 3-oxides) and subsequent glucuronidation. The glucuronide metabolite is formed via UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A and UGT2B isoforms. In vitro assays using liver microsomes or recombinant UGTs can confirm enzyme specificity. Note that glucuronidation rates vary across populations due to genetic polymorphisms (e.g., UGT1A1*28 allele), necessitating phenotyping in pharmacokinetic studies .

- Experimental Design :

- In vitro incubation : Liver microsomes + trimethoprim + UDPGA cofactor.

- Quantification : LC-MS/MS to monitor time-dependent glucuronide formation .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing variability in pharmacokinetic studies of 4-Desmethyl Trimethoprim Glucuronide?

- Methodological Answer : Key factors include:

- CYP Phenotyping : Pre-screen participants for CYP2C9/2C19 polymorphisms to account for metabolic variability in trimethoprim oxidation, which precedes glucuronidation .

- Urinary Creatinine Correction : Normalize urinary glucuronide concentrations to creatinine levels to control for renal function differences .

- Sampling Frequency : Collect serial samples over ≥48 hours post-dose to capture elimination phases, as glucuronides often exhibit longer half-lives than parent drugs (e.g., sulfamethoxazole glucuronide t½ ≈11 hours) .

- Data Analysis : Use non-compartmental modeling (e.g., WinNonlin) to calculate AUC and clearance, and Bayesian methods for population pharmacokinetics .

Q. How do transporter interactions influence the disposition of 4-Desmethyl Trimethoprim Glucuronide?

- Methodological Answer : Glucuronides are often substrates for organic anion transporters (OATs). For example, bempedoic acid glucuronide is transported via OAT3, suggesting potential renal reabsorption or drug-drug interactions. To assess this:

- In vitro Transport Assays : Use transfected HEK293 cells expressing OAT1/3 to measure uptake kinetics (Km, Vmax) .

- Clinical Correlation : Monitor glucuronide plasma-to-urine ratios in patients co-administered OAT inhibitors (e.g., probenecid) .

- Table 1 : Example transporter data for glucuronides:

| Transporter | Substrate | Inhibition IC50 (µM) | Clinical Impact |

|---|---|---|---|

| OAT3 | Bempedoic acid glucuronide | 15.2 ↑ Plasma retention |

Q. What mechanistic insights explain contradictory data on glucuronide concentrations in liver disease models?

- Methodological Answer : In fatty liver disease, glucuronide levels in liver tissue may decline due to (1) reduced hepatic bilirubin synthesis (linked to anemia) or (2) enhanced efflux via phospholipid-dependent transport. To differentiate:

- Mechanistic Studies :

- Group 1 (Control) : Normal diet.

- Group 2 (Disease) : High-fat diet-induced hepatosis.

- Group 3 (Intervention) : Disease + phospholipid supplementation.

- Analytical Workflow :

Measure bilirubin glucuronide in bile (LC-MS/MS).

Quantify UGT1A1 expression (qPCR/Western blot).

Assess transporter activity (e.g., MRP2 via vesicular assays) .

- Contradiction Resolution : In diseased rats, glucuronide depletion correlates with anemia (↓ bilirubin), while phospholipids restore biliary excretion without altering synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.